Transketolase-IN-3

Description

Structure

2D Structure

3D Structure

Properties

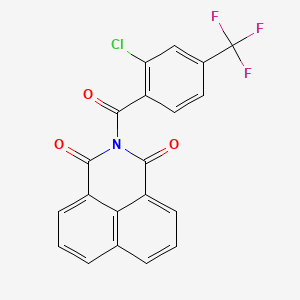

Molecular Formula |

C20H9ClF3NO3 |

|---|---|

Molecular Weight |

403.7 g/mol |

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)benzoyl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C20H9ClF3NO3/c21-15-9-11(20(22,23)24)7-8-12(15)17(26)25-18(27)13-5-1-3-10-4-2-6-14(16(10)13)19(25)28/h1-9H |

InChI Key |

MQJOKZYPUSULEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(=O)C4=C(C=C(C=C4)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Transketolase-IN-3 and Related Herbicidal Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transketolase (TKT) has emerged as a critical target for the development of novel herbicides due to its essential role in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. Inhibition of TKT disrupts vital metabolic processes, leading to plant growth inhibition and mortality. Transketolase-IN-3 is a potent inhibitor of TKT, demonstrating significant herbicidal activity against various weed species. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related compounds, detailing their inhibitory effects, the experimental protocols for their evaluation, and the signaling pathways involved. While specific quantitative data for this compound is proprietary, this guide aggregates available data from structurally related public-domain compounds to provide a thorough understanding of this class of inhibitors.

Introduction to Transketolase as a Herbicide Target

Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a central role in carbon metabolism.[1] In plants, TKT is a key enzyme in two fundamental pathways:

-

The Pentose Phosphate Pathway (PPP): TKT connects the PPP to glycolysis, facilitating the synthesis of nucleotide precursors (ribose-5-phosphate) and NADPH, which is crucial for reductive biosynthesis and protecting against oxidative stress.[1][2]

-

The Calvin Cycle: In photosynthesis, TKT catalyzes the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2.[1]

Given its indispensable functions, the inhibition of TKT presents an effective strategy for herbicide development. Small changes in TKT activity can significantly impair plant growth and metabolism.[3]

Mechanism of Action of Transketolase Inhibitors

The primary mechanism of action for this compound and related herbicidal inhibitors is the competitive inhibition of the transketolase enzyme. These small molecules are designed to bind to the active site of plant TKT, preventing the binding of its natural substrates, such as xylulose-5-phosphate and ribose-5-phosphate.[3][4]

Molecular docking studies of various TKT inhibitors have revealed that these compounds typically occupy the active cavity of the enzyme, forming strong interactions with key amino acid residues.[3][4] This binding prevents the transfer of the two-carbon ketol unit, thereby disrupting the catalytic cycle of the enzyme.

The inhibition of TKT leads to a cascade of metabolic disruptions within the plant, including:

-

Depletion of precursors for nucleotide synthesis: This inhibits cell division and growth.

-

Reduced NADPH production: This compromises the plant's ability to counteract oxidative stress.

-

Disruption of the Calvin Cycle: This directly inhibits photosynthesis, leading to energy deprivation and ultimately, plant death.[3]

Quantitative Data for Herbicidal Transketolase Inhibitors

While specific IC50 and Ki values for this compound are not publicly available, the following tables summarize the herbicidal activity of representative TKT inhibitors from the scientific literature. This data provides a benchmark for the potency of this class of compounds.

Table 1: In Vitro Herbicidal Activity of Novel Transketolase Inhibitors

| Compound ID | Target Weed | Concentration (mg/L) | Inhibition (%) | Reference |

| 4l | Amaranthus retroflexus (AR) | 100-200 | >90 | [4] |

| Digitaria sanguinalis (DS) | 100-200 | >90 | [4] | |

| 4m | Amaranthus retroflexus (AR) | 100-200 | >90 | [4] |

| Digitaria sanguinalis (DS) | 100-200 | >90 | [4] | |

| 7r | Digitaria sanguinalis (Ds) | 100 | ~95 | [5] |

| Amaranthus retroflexus (Ar) | 100 | ~95 | [5] | |

| C23 | Digitaria sanguinalis (root) | 200 | > Nicosulfuron | [6] |

| C33 | Digitaria sanguinalis (root) | 200 | > Nicosulfuron | [6] |

Table 2: Post-emergence Herbicidal Activity of Novel Transketolase Inhibitors in Greenhouse Studies

| Compound ID | Target Weed | Application Rate (g ai/ha) | Control (%) | Reference |

| 4l | Amaranthus retroflexus (AR) | 45-90 | 90 | [4] |

| Digitaria sanguinalis (DS) | 45-90 | 90 | [4] | |

| 4m | Amaranthus retroflexus (AR) | 45-90 | 90 | [4] |

| Digitaria sanguinalis (DS) | 45-90 | 90 | [4] | |

| 7r | Digitaria sanguinalis (Ds) | 150 | >90 | [5] |

| Amaranthus retroflexus (Ar) | 150 | >90 | [5] |

Experimental Protocols

Synthesis of Transketolase Inhibitors

The synthesis of novel transketolase inhibitors, such as the pyrazole-carboxamides and 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles, typically involves multi-step organic synthesis protocols.[4][5] A generalized workflow is presented below.

Detailed Methodology Example (based on literature): The synthesis of pyrazole-carboxamide derivatives often starts from a commercially available pyrazole ester.[5] The ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to an acid chloride. In a parallel step, a substituted aniline is prepared. Finally, the acid chloride and aniline are coupled to form the final amide product. Purification is typically achieved by column chromatography, and the structure is confirmed by NMR and high-resolution mass spectrometry (HRMS).[5]

In Vitro Herbicidal Activity Assay (Small Cup Method)

This method is used for the preliminary screening of herbicidal activity.[7]

-

Preparation of Test Solutions: The candidate inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to the desired concentrations (e.g., 10 to 200 mg/L).

-

Seed Germination: Seeds of the target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) are pre-germinated.

-

Treatment: A filter paper is placed in a 50 mL beaker, and 1 mL of the test solution is added. Ten pre-germinated seeds are then placed on the filter paper. Each treatment is replicated three times.

-

Incubation: The beakers are incubated for one week under controlled conditions (temperature, light).

-

Evaluation: The root and stalk lengths of the weeds are measured. The percentage inhibition is calculated by comparing the measurements of the treated group to a blank control (solvent only).

Transketolase Enzyme Activity Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the TKT enzyme.

-

Enzyme and Substrate Preparation: Recombinant plant transketolase (e.g., from Setaria viridis, SvTKL) is expressed and purified. The substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate) and cofactors (TPP, MgCl2) are prepared in an appropriate buffer (e.g., Tris-HCl).

-

Reaction Mixture: The reaction mixture contains the buffer, TPP, MgCl2, the inhibitor at various concentrations, and the TKT enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrates.

-

Detection: The enzyme activity can be measured using a coupled enzyme assay. The product of the TKT reaction, glyceraldehyde-3-phosphate, is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

-

Data Analysis: The rate of the reaction is calculated, and the percentage inhibition by the compound is determined. IC50 values can be calculated from a dose-response curve.

Conclusion

This compound and related compounds represent a promising class of herbicides with a novel mode of action targeting the essential enzyme transketolase. Their mechanism of action involves the direct inhibition of TKT, leading to the disruption of critical metabolic pathways in plants. The experimental protocols outlined in this guide provide a framework for the discovery, synthesis, and evaluation of new TKT inhibitors. Further research into the structure-activity relationships of these compounds will be crucial for the development of next-generation herbicides with improved efficacy and crop selectivity.

References

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel Propionamide‐Pyrazole‐Carboxylates as Transketolase‐inhibiting herbicidal candidates | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to Transketolase Inhibition: A Case Study on Oroxylin A

Disclaimer: Information regarding a specific compound designated "Transketolase-IN-3" is not publicly available within the scope of the conducted research. This guide will therefore focus on a well-characterized transketolase inhibitor, Oroxylin A, to provide an in-depth technical overview of the discovery, synthesis, and mechanism of action of a representative compound in this class for researchers, scientists, and drug development professionals.

Introduction to Transketolase as a Therapeutic Target

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and for the production of NADPH, which is essential for reductive biosynthesis and maintaining redox homeostasis.[2][3] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[3][4] Due to its central role in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells, TKT has emerged as a promising target for therapeutic intervention.[1][2] Inhibition of TKT can disrupt the supply of building blocks for DNA and RNA synthesis and compromise the cell's ability to counteract oxidative stress, leading to cell cycle arrest and apoptosis.[1][5]

Discovery of Oroxylin A as a Transketolase Inhibitor

Oroxylin A was identified as a direct inhibitor of transketolase through a high-throughput screening process utilizing an online two-dimensional TKT protein immobilized biochromatographic system.[1] This technique allows for the rapid screening of compounds that bind to the target enzyme. Subsequent validation of the interaction between Oroxylin A and TKT was performed using several biophysical and cellular assays.[1]

Quantitative Data on Oroxylin A Activity

The inhibitory effect of Oroxylin A on the proliferation of various hepatocellular carcinoma (HCC) cell lines was evaluated. The data demonstrates a dose-dependent inhibition of cell viability.

| Cell Line | Concentration of Oroxylin A | % Decrease in Cell Viability |

| SMMC-7721 | 25 µM | 35-80% |

| Huh-7 | 25 µM | 35-80% |

| HepG2 | 25 µM | Greatest decrease observed |

| Hep3B | 25 µM | 35-80% |

| SK-hep-1 | 25 µM | 35-80% |

| Hep1-6 | 25 µM | 35-80% |

| L02 (non-cancerous) | 25 µM | No obvious toxicity |

| Data extracted from a study on the effects of Oroxylin A on hepatocellular carcinoma cells.[1] |

Mechanism of Action of Oroxylin A

Oroxylin A directly targets and binds to transketolase, leading to a decrease in its enzymatic activity and expression.[1] This inhibition of TKT activity results in the accumulation of substrates of the non-oxidative PPP. A key consequence of TKT inhibition by Oroxylin A is the activation of p53 signaling, a critical tumor suppressor pathway.[1] The combined effect of metabolic disruption and p53 activation leads to the suppression of cell proliferation, induction of apoptosis, and cell-cycle arrest in cancer cells.[1]

Caption: Signaling pathway of Oroxylin A-mediated TKT inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols that would be used to characterize a novel transketolase inhibitor like Oroxylin A.

Transketolase Activity Assay

This assay measures the enzymatic activity of TKT. A common method involves monitoring the consumption of NADH.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, thiamine pyrophosphate (TPP), and the substrates ribose-5-phosphate and xylulose-5-phosphate.

-

Enzyme and Inhibitor Incubation: Add purified recombinant TKT enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., Oroxylin A) for a specified time.

-

Initiation of Reaction: Start the reaction by adding the substrates.

-

Coupling Enzymes: Add the coupling enzymes phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase. These enzymes link the products of the TKT reaction to the reduction of NADP+ to NADPH.

-

Spectrophotometric Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: TKT activity is calculated from the rate of change in absorbance. For inhibition studies, IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.

-

Cell Treatment: Treat intact cells with the compound of interest (e.g., Oroxylin A) or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble target protein (TKT) remaining at each temperature by Western blotting.

-

Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

-

Chip Preparation: Immobilize purified TKT protein onto a sensor chip.

-

Analyte Injection: Flow different concentrations of the inhibitor (e.g., Oroxylin A) over the sensor chip surface.

-

Binding Measurement: Measure the change in the refractive index at the sensor surface as the inhibitor binds to the immobilized TKT. This change is proportional to the mass of bound analyte.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.[1]

Caption: Experimental workflow for TKT inhibitor characterization.

Synthesis of Transketolase Inhibitors

While the specific synthesis of Oroxylin A is not detailed in the provided context, the synthesis of novel transketolase inhibitors often follows a structure-based drug design approach. This process typically involves:

-

Virtual Screening and Lead Identification: Computational methods are used to screen large compound libraries (e.g., ZINC database) against the 3D structure of the target protein (TKT) to identify potential binders.[6][7]

-

Lead Optimization: The identified lead compounds are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties. This often involves the synthesis of a series of analogs. For example, based on a lead compound ZINC12007063, two novel series of carboxylic amide derivatives were synthesized to explore structure-activity relationships.[6][7]

-

Chemical Characterization: The synthesized compounds are purified and their structures are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[7]

Conclusion

The inhibition of transketolase represents a promising strategy for the development of novel therapeutics, particularly in oncology. The discovery and characterization of inhibitors like Oroxylin A provide a clear roadmap for future drug development efforts targeting this critical metabolic enzyme. A multi-faceted approach, combining computational screening, biochemical and biophysical assays, and cellular and in vivo studies, is essential for the successful identification and validation of new transketolase inhibitors. While the specific entity "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide using Oroxylin A as a case study provide a robust framework for the investigation of any novel transketolase inhibitor.

References

- 1. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. Transketolase - Creative Enzymes [creative-enzymes.com]

- 5. Downregulation of Transketolase Activity Is Related to Inhibition of Hippocampal Progenitor Cell Proliferation Induced by Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of Transketolase-IN-3: A Technical Guide to Structure-Activity Relationships of Herbicidal Transketolase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed public-domain scientific literature, including peer-reviewed papers and patents specifically elucidating the synthesis, comprehensive structure-activity relationship (SAR), and specific quantitative biological data for a compound designated "Transketolase-IN-3" (CAS No. 2757552-03-5), remains unavailable. Commercial suppliers identify it as a potent transketolase (TK) inhibitor with herbicidal activity against species such as Digitaria sanguinalis (DS) and Amaranthus retroflexus (AR).

This guide, therefore, provides a comprehensive overview of the principles and methodologies in the discovery and optimization of novel transketolase inhibitors for herbicidal applications, drawing upon publicly available research on analogous compounds. The data, protocols, and diagrams presented herein are representative of the field and are intended to serve as a technical resource for researchers engaged in the development of new herbicides targeting transketolase.

Introduction: Transketolase as a Prime Target for Herbicide Development

Transketolase (TKL) is a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[1] It catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, playing a vital role in the synthesis of aromatic amino acids and nucleic acids, as well as in carbon fixation.[1] The essentiality of transketolase for plant growth and survival makes it an attractive target for the development of novel herbicides. Inhibition of this enzyme disrupts critical metabolic pathways, leading to plant death. The discovery of inhibitors of transketolase represents a promising avenue for the development of herbicides with potentially new modes of action, which is crucial for managing the growing issue of weed resistance to existing herbicides.

The Discovery of Novel Transketolase Inhibitors

The development of novel transketolase inhibitors often begins with high-throughput screening of compound libraries or with structure-based drug design approaches. Virtual screening, for instance, has been successfully employed to identify potential inhibitor scaffolds from large chemical databases.[1] Once initial hits are identified, a systematic process of chemical synthesis and biological evaluation is undertaken to explore the structure-activity relationship and optimize the potency and selectivity of the lead compounds.

Structure-Activity Relationship (SAR) of Herbicidal Transketolase Inhibitors

The following tables summarize quantitative data for representative series of novel transketolase inhibitors with herbicidal activity, as described in recent scientific literature.

Table 1: Herbicidal Activity of 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazole Derivatives

| Compound | R | X | Y | Z | Inhibition (%) at 100 mg/L (DS) | Inhibition (%) at 100 mg/L (AR) |

| 4l | 3-Cl-5-CF3-pyridin-2-yl | H | H | H | >90 | >90 |

| 4m | 3-Cl-5-CF3-pyridin-2-yl | H | H | H | >90 | >90 |

Data sourced from: Design, Synthesis, Herbicidal Activity, and Molecular Docking Study of 2-Thioether-5-(Thienyl/Pyridyl)-1,3,4-Oxadiazoles as Potent Transketolase Inhibitors.[2] DS: Digitaria sanguinalis; AR: Amaranthus retroflexus

Table 2: Herbicidal Activity of Naphthalimide-Aroyl Hybrids

| Compound | R | Inhibition (%) at 100 mg/L (DS) | Inhibition (%) at 100 mg/L (AR) |

| 4c | 2,4-di-Cl | ~80 | ~80 |

| 4w | 2-Cl-4-CF3 | ~80 | ~80 |

Data sourced from: Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors.[3] DS: Digitaria sanguinalis; AR: Amaranthus retroflexus

Table 3: Herbicidal Activity of Pyrazole Amide Derivatives

| Compound | R¹ | R² | R³ | Root Inhibition (%) vs. DS | Root Inhibition (%) vs. AR |

| 6ba | H | H | 4-F | ~90 | ~80 |

| 6bj | H | H | 3-CF3 | ~90 | ~80 |

Data sourced from: Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors.[4] DS: Digitaria sanguinalis; AR: Amaranthus retroflexus

Experimental Protocols

General Procedure for Synthesis of Transketolase Inhibitors

The synthesis of novel transketolase inhibitors typically involves multi-step organic synthesis protocols. For example, the synthesis of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles involves the reaction of a substituted pyridine or thiophene carboxylic acid with a suitable linker containing a 1,3,4-oxadiazole core and a thioether moiety.[2] The final products are often purified by column chromatography and characterized by NMR and mass spectrometry.

In Vitro Herbicidal Activity Assay

The herbicidal activity of the synthesized compounds is evaluated in vitro against various weed species. A common method is the agar medium-based petri dish assay.

-

Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then diluted with water containing a surfactant (e.g., Tween-80) to the desired final concentrations.

-

Seed Germination and Growth: Seeds of the target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) are surface-sterilized and placed on agar medium in petri dishes.

-

Treatment: The test solutions are applied to the surface of the agar medium.

-

Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light, temperature, and humidity.

-

Evaluation: After a specific period (e.g., 7-10 days), the germination rate and the root and shoot growth of the seedlings are measured. The percentage of inhibition is calculated by comparing the growth in the treated groups with that in a solvent-treated control group.

Transketolase Inhibition Assay

The inhibitory effect of the compounds on transketolase activity is determined using an enzymatic assay.

-

Enzyme Preparation: Recombinant transketolase from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.

-

Assay Mixture: The reaction mixture typically contains a buffer, the enzyme, the cofactor thiamine pyrophosphate (TPP), and the substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate).

-

Inhibitor Addition: The test compounds at various concentrations are added to the assay mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrates. The enzyme activity is monitored by measuring the rate of formation of the product, sedoheptulose-7-phosphate, or the disappearance of the substrate, often using a coupled enzymatic assay that results in a change in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Role of Transketolase in Plant Metabolism

Caption: Role of Transketolase in Plant Metabolism.

Workflow for Discovery of Novel Transketolase Inhibitors

Caption: Workflow for Transketolase Inhibitor Discovery.

Conclusion

While specific details on this compound remain proprietary or unpublished, the broader field of herbicidal transketolase inhibitors is an active and promising area of research. The structure-activity relationships of various chemical scaffolds are being explored, leading to the identification of potent inhibitors with significant herbicidal activity. The methodologies for synthesis, biological evaluation, and enzyme inhibition assays are well-established, providing a clear path for the discovery and development of the next generation of herbicides. This guide provides a foundational understanding of the core principles and experimental approaches in this exciting field, serving as a valuable resource for researchers dedicated to addressing the global challenge of weed management in agriculture.

References

- 1. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Transketolase in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The pentose phosphate pathway (PPP) is a critical metabolic route that branches from glycolysis to produce NADPH for redox homeostasis and ribose-5-phosphate for nucleotide synthesis. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, has emerged as a significant player in cancer metabolism. This technical guide provides an in-depth analysis of the role of TKT in cancer, detailing its enzymatic function, regulation, and involvement in signaling pathways. It also presents quantitative data on TKT expression and activity, and provides detailed experimental protocols for its study, positioning TKT as a promising therapeutic target in oncology.

Introduction: Transketolase at the Crossroads of Cancer Metabolism

Cancer cells exhibit a profound metabolic shift, famously characterized by the Warburg effect, where glycolysis is favored even in the presence of oxygen.[1] This metabolic reprogramming extends to associated pathways, including the pentose phosphate pathway (PPP).[2] The PPP is crucial for cancer cells as it provides essential precursors for the synthesis of nucleotides and fatty acids, and generates NADPH to counteract oxidative stress.[3]

Transketolase (TKT) is a central enzyme in the non-oxidative branch of the PPP. It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[4] This function is vital for the interconversion of sugar phosphates, linking the PPP with glycolysis and providing a flexible mechanism for directing metabolic flux according to the cell's needs.[5] The TKT family includes the TKT gene and two transketolase-like genes, TKTL1 and TKTL2.[6][7] Both TKT and TKTL1 have been implicated in various aspects of cancer progression, including proliferation, metastasis, and resistance to therapy.[6][7]

The Enzymatic Function of Transketolase in the Pentose Phosphate Pathway

The PPP consists of two interconnected branches: the oxidative and the non-oxidative. The oxidative branch is responsible for the production of NADPH and the conversion of glucose-6-phosphate to ribulose-5-phosphate. The non-oxidative branch, where TKT is a key player, allows for the synthesis of ribose-5-phosphate for nucleotide and nucleic acid synthesis, and the regeneration of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[2]

TKT, along with transaldolase, provides a reversible link between the PPP and glycolysis.[5] This allows cancer cells to adapt their metabolic flux based on their specific requirements. For instance, when the demand for nucleotide synthesis is high for rapid proliferation, glycolytic intermediates can be shunted into the non-oxidative PPP to produce more ribose-5-phosphate.[8] Conversely, when the need for NADPH to combat oxidative stress is paramount, intermediates from the non-oxidative PPP can be recycled back into the oxidative branch.

Quantitative Analysis of Transketolase in Cancer

Numerous studies have demonstrated the upregulation of TKT and its isoform TKTL1 in a variety of cancers compared to normal tissues. This increased expression often correlates with more aggressive tumor phenotypes and poorer patient prognosis. The following tables summarize key quantitative findings from the literature.

Table 1: Transketolase (TKT) and Transketolase-Like 1 (TKTL1) Expression in Cancer Tissues

| Cancer Type | Gene/Protein | Upregulation in Cancer vs. Normal Tissue | Correlation with Clinicopathological Features | Reference(s) |

| Hepatocellular Carcinoma (HCC) | TKT mRNA | Up-regulated in 54.4% (56/103) of human HCC samples by at least twofold. | Correlated with venous invasion, tumor microsatellite formation, tumor size, and absence of tumor encapsulation. | [9] |

| Colorectal Cancer | TKTL1 protein | Significantly higher expression in tumor tissues. | Expression associated with lymph-node involvement. | [10] |

| Lung Adenocarcinoma | TKT mRNA | Significantly increased expression in LUAD patients (Fold change of 5.771). | High TKT expression associated with advanced tumor stage. | [1] |

| Breast Cancer | TKT protein | Higher expression in lymph node metastases compared with primary tumor or normal tissues. | High TKT levels associated with poor survival. | [11] |

| Prostate Cancer | TKTL1 protein | H-score: Benign (100), Peritumoral (135.42), Nonmetastatic (200), Metastatic (300). | Significant rise in mean expression seen throughout disease progression. | [12][13] |

Table 2: Effects of Transketolase Inhibition or Knockdown on Cancer Cell Metabolism and Viability

| Cancer Cell Line | Intervention | Effect on Metabolism | Effect on Viability/Proliferation | Reference(s) |

| THP-1 (Leukemia) | TKTL1 knockdown | 34% reduction in glucose consumption and 66% reduction in lactate production. | Hinders cancer cell proliferation. | [14] |

| Hepatocellular Carcinoma (HCC) cells | TKT knockdown | Decelerated glycolytic flux; accumulation of PPP intermediates (Ru5P, R5P, PRPP). | Suppresses HCC cell proliferation. | |

| Triple-Negative Breast Cancer (TNBC) cells | Oxythiamine (TKT inhibitor) treatment | Increased levels of α-ketoglutarate. | Enhanced cell death in combination with docetaxel and doxorubicin. | [11] |

| HeLa (Cervical Cancer) | Oxythiamine treatment | - | GI50: 36 µM | [15] |

| A549 (Lung Cancer) | siRNA-mediated TKT knockdown | - | Knockdown efficiency of up to 79% (0.21 relative to control). | [16][17] |

| Colorectal Cancer cells | TKT inhibition | Reduced aerobic glycolysis, glucose consumption, and lactic acid production. | Reduced cell viability, proliferation, and migration. | [18][19] |

Regulation of Transketolase Expression and Activity

The expression and activity of TKT in cancer cells are tightly regulated by various signaling pathways and transcription factors, allowing for metabolic adaptation to the tumor microenvironment.

The NRF2 Signaling Pathway

The Nuclear Factor, Erythroid 2-Like 2 (NRF2) is a master regulator of the cellular antioxidant response.[10][20] In many cancers, the NRF2 pathway is constitutively active, leading to the upregulation of a battery of antioxidant and metabolic genes, including TKT.[9][20] NRF2 directly binds to the antioxidant response element (ARE) in the promoter region of the TKT gene, thereby driving its transcription.[10][20] This provides a direct link between oxidative stress sensing and the metabolic machinery required to counteract it.

The α-Ketoglutarate (αKG) Signaling Pathway in Breast Cancer

Recent studies have uncovered a novel signaling axis involving TKT and the oncometabolite α-ketoglutarate (αKG) in breast cancer metastasis.[9][14] Depletion of TKT leads to an increase in αKG levels.[11] Elevated αKG, in turn, enhances the activity of HIF prolyl hydroxylase 2 (PHD2), which leads to the degradation of the alpha subunit of hypoxia-inducible factor 1 (HIF1α).[9][21] The destabilization of HIF1α, a key transcription factor promoting glycolysis and metastasis, ultimately suppresses breast cancer progression.[9][21] This pathway highlights a non-canonical, metabolic signaling role for TKT.

The Notch Signaling Pathway in Colorectal Cancer

The Notch signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its aberrant activation is implicated in colorectal cancer (CRC).[22][23] Studies have shown that inhibition of TKT in CRC cells is associated with the downregulation of the Notch signaling pathway, specifically leading to decreased protein levels of the Notch intracellular domain (NICD) and its downstream target Hes1.[18] This suggests a potential crosstalk between metabolic programming via TKT and the developmental Notch pathway in promoting CRC.

Experimental Protocols for Studying Transketolase

This section provides detailed methodologies for key experiments used to investigate the role of TKT in cancer metabolism.

Spectrophotometric Transketolase Activity Assay

This assay measures the enzymatic activity of TKT by monitoring the oxidation of NADH.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Thiamine pyrophosphate (TPP) solution (cofactor for TKT)

-

Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P) (substrates for TKT)

-

Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

-

NADH solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Set up the reaction mixture in a cuvette or 96-well plate containing reaction buffer, TPP, coupling enzymes, and NADH.

-

Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes to establish a baseline reading.

-

Initiate the reaction by adding the substrates R5P and X5P.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the TKT activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.

Western Blot Analysis for TKT Protein Expression

This technique is used to detect and quantify the amount of TKT protein in a sample.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for TKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-TKT antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system to visualize the bands corresponding to TKT.

siRNA-Mediated Knockdown of Transketolase

This method is used to specifically reduce the expression of the TKT gene to study its function.

Materials:

-

Cancer cell line of interest

-

siRNA targeting TKT and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Cell culture medium and supplies

Procedure:

-

Cell Seeding: Seed the cancer cells in a culture plate to achieve 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: Dilute the TKT siRNA and the transfection reagent separately in serum-free medium. Then, combine the two solutions and incubate to allow the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for the recommended time (typically 4-6 hours).

-

Post-Transfection: Replace the transfection medium with fresh complete medium and culture the cells for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot).

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

13C-MFA is a powerful technique to quantify the metabolic flux through the PPP and other central carbon metabolism pathways.

Materials:

-

Cancer cell line

-

Culture medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose)

-

Metabolite extraction solution (e.g., cold methanol/water)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture with Labeled Substrate: Culture the cancer cells in a medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart.

-

Metabolite Extraction: After a defined period, rapidly quench the metabolism and extract the intracellular metabolites.

-

Sample Analysis: Analyze the isotopic labeling patterns of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, fructose-6-phosphate, lactate) using GC-MS or LC-MS.

-

Flux Calculation: Use computational modeling to fit the measured labeling data to a metabolic network model, thereby calculating the intracellular metabolic fluxes.

Transketolase as a Therapeutic Target

The upregulation of TKT in various cancers and its critical role in supporting proliferation and survival make it an attractive target for therapeutic intervention. Inhibition of TKT can disrupt the metabolic adaptability of cancer cells, leading to increased oxidative stress, reduced nucleotide synthesis, and ultimately, cell death.[9][24]

Several small molecule inhibitors of TKT have been developed and are under investigation. Oxythiamine, a thiamine analog, is a well-known TKT inhibitor that has demonstrated anti-cancer effects in preclinical studies.[11][15] By targeting TKT, it may be possible to sensitize cancer cells to conventional chemotherapies and targeted agents.[24]

Conclusion and Future Directions

Transketolase plays a multifaceted role in cancer metabolism, extending beyond its canonical function in the pentose phosphate pathway. Its upregulation in numerous malignancies and its involvement in key signaling pathways underscore its importance in tumor progression. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate TKT's role in cancer and to explore its potential as a therapeutic target. Future research should focus on the development of more potent and specific TKT inhibitors and on elucidating the complex interplay between TKT and other metabolic and signaling pathways in different cancer contexts. A deeper understanding of TKT's function will undoubtedly open new avenues for the development of novel anti-cancer therapies.

References

- 1. Transketolase Like 1 Expression Alterations In Prostate Cancer Tumorigenesis [publikationen.uni-tuebingen.de]

- 2. azurebiosystems.com [azurebiosystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 5. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 12. Transketolase like 1 (TKTL1) expression alterations in prostate cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Collection - Data from Transketolase Regulates the Metabolic Switch to Control Breast Cancer Cell Metastasis via the α-Ketoglutarate Signaling Pathway - Cancer Research - Figshare [aacr.figshare.com]

- 15. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Notch Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Notch Signaling in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Proteomics of Breast Tumors: Tissue Quality Assessment to Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NRF2 and the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Role of Notch signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Review on Notch Signaling and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bosterbio.com [bosterbio.com]

Technical Whitepaper: The Impact of Transketolase Inhibition on the Pentose Phosphate Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway for cellular biosynthesis and redox homeostasis. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, represents a significant target for therapeutic intervention, particularly in oncology and infectious diseases. This document provides a technical overview of the effects of potent TKT inhibitors on the PPP. While specific data on the compound Transketolase-IN-3 is limited in public scientific literature, this guide will use a representative model of a potent TKT inhibitor to detail its mechanism, present expected quantitative outcomes, outline relevant experimental protocols, and visualize the affected pathways.

Introduction to the Pentose Phosphate Pathway and Transketolase

The Pentose Phosphate Pathway (PPP) is a fundamental branch of glucose metabolism that runs parallel to glycolysis. It consists of two distinct phases:

-

The Oxidative Phase: An irreversible phase that converts glucose-6-phosphate into ribulose-5-phosphate, generating nicotinamide adenine dinucleotide phosphate (NADPH) in the process. NADPH is essential for protecting cells from oxidative stress and for reductive biosynthesis of fatty acids and steroids.

-

The Non-Oxidative Phase: A series of reversible sugar-phosphate interconversions that links the PPP with glycolysis.[1][2] This phase is critical for producing the precursor for nucleotide biosynthesis, ribose-5-phosphate (R5P), and for recycling pentose phosphates back into glycolytic intermediates like fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[3][4]

Transketolase (TKT) is a central enzyme in the non-oxidative PPP.[3][5] It requires thiamine diphosphate (ThDP) as a cofactor and catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1][6][7] The two primary reactions catalyzed by TKT are:

-

Xylulose-5-Phosphate + Ribose-5-Phosphate ↔ Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate[8]

-

Xylulose-5-Phosphate + Erythrose-4-Phosphate ↔ Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate[8]

Given its critical role in producing precursors for DNA/RNA synthesis and maintaining cellular metabolic flexibility, TKT is an attractive target for drug development.[5][9] Potent inhibitors, such as this compound, have been developed, initially demonstrating utility as herbicides by disrupting essential metabolic pathways in weeds.[9]

Mechanism of Action of TKT Inhibitors

Potent TKT inhibitors typically act by competing with the enzyme's natural substrates or by interfering with the ThDP cofactor. This inhibition blocks the flow of metabolites through the non-oxidative PPP, leading to several downstream consequences:

-

Accumulation of Upstream Metabolites: Inhibition of TKT leads to the buildup of pentose phosphates, such as ribose-5-phosphate and xylulose-5-phosphate.

-

Depletion of Downstream Products: The production of glycolytic intermediates F6P and G3P via the PPP is reduced.

-

Impaired Nucleotide Synthesis: By disrupting the supply of R5P, TKT inhibition can severely hamper the de novo synthesis of nucleotides, thereby affecting DNA and RNA replication and repair.[5][10]

-

Disrupted Redox Balance: Although TKT is in the non-oxidative branch, its inhibition can indirectly affect the oxidative branch by altering the overall flux of the pathway, potentially impacting NADPH production.

These effects collectively lead to cytostatic or cytotoxic outcomes, particularly in highly proliferative cells like cancer cells, which have an increased demand for nucleotides and NADPH.[5]

Quantitative Data on TKT Inhibition

The following tables present representative quantitative data expected from studies on a potent TKT inhibitor. This data is structured to provide a clear comparison of the inhibitor's effects across different assays.

Table 1: In Vitro Enzyme Inhibition

| Inhibitor | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| Representative TKT Inhibitor | Human TKT | Coupled Enzyme Assay | 35 |

| (e.g., this compound) | | (ThDP-dependent) | |

Table 2: Cellular Activity

| Inhibitor | Cell Line | Assay Type | GI50 (µM) |

|---|---|---|---|

| Representative TKT Inhibitor | HCT116 (Colon Cancer) | Cell Viability (72h) | 1.2 |

| (e.g., this compound) | A549 (Lung Cancer) | Cell Viability (72h) | 2.5 |

| | MCF7 (Breast Cancer) | Cell Viability (72h) | 1.8 |

Table 3: Metabolomic Impact of TKT Inhibition (Relative Change)

| Metabolite | HCT116 Cells (24h treatment) |

|---|---|

| Ribose-5-Phosphate | ▲ 250% |

| Xylulose-5-Phosphate | ▲ 310% |

| Sedoheptulose-7-Phosphate | ▼ 85% |

| Erythrose-4-Phosphate | ▼ 70% |

| NADPH / NADP+ Ratio | ▼ 40% |

Key Experimental Protocols

Detailed methodologies are crucial for accurately assessing the efficacy and mechanism of TKT inhibitors.

This protocol measures TKT activity by monitoring the consumption of NADH, which is coupled to the production of a TKT reaction product.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6) containing ThDP, MgCl₂, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Substrate Addition: Add the TKT substrates, ribose-5-phosphate and xylulose-5-phosphate, to the reaction mixture along with NADH.

-

Enzyme and Inhibitor Incubation: Add purified recombinant human TKT enzyme to the mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the TKT inhibitor for 15 minutes before adding the substrates.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the final substrate. Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) using a plate reader or spectrophotometer.

-

Data Analysis: Calculate the rate of reaction from the linear phase of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

This assay determines the number of viable cells in culture based on quantitation of the ATP present.

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the TKT inhibitor (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated control wells. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized luminescence against the inhibitor concentration.

This protocol measures the changes in intracellular PPP metabolite levels following inhibitor treatment.

-

Cell Culture and Treatment: Grow cells to ~80% confluency in 6-well plates and treat with the TKT inhibitor (at its GI50 concentration) or vehicle for a specified time (e.g., 24 hours).

-

Metabolite Extraction: Aspirate the medium and quickly wash the cells with ice-cold saline. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) and scrape the cells. Incubate at -80°C for 15 minutes.

-

Sample Preparation: Centrifuge the cell extracts at high speed to pellet protein and cell debris. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Use a method optimized for the separation and detection of polar metabolites like sugar phosphates.

-

Data Analysis: Quantify the peak areas for each metabolite and normalize to the total protein content or cell number. Compare the relative abundance of metabolites in inhibitor-treated samples versus control samples.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts of TKT inhibition and its analysis.

Caption: The Pentose Phosphate Pathway and the point of TKT inhibition.

Caption: Experimental workflow for evaluating a TKT inhibitor.

Caption: Logical flow from TKT inhibition to cellular effects.

References

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Specificity and Selectivity of Transketolase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a metabolic route crucial for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2][3][4] TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2][4][5] Its central role in cellular metabolism, particularly in rapidly proliferating cancer cells that exhibit an upregulated PPP, has positioned it as an attractive target for therapeutic intervention.[1][2][6] This document provides a technical guide to the target specificity and selectivity of transketolase inhibitors, with a focus on the methodologies used for their characterization. While information on a specific compound designated "Transketolase-IN-3" is not publicly available, this guide will utilize data from known transketolase inhibitors to illustrate the principles of target engagement and selectivity profiling.

Target: Transketolase and the Pentose Phosphate Pathway

Transketolase is a homodimeric enzyme that requires thiamine diphosphate (ThDP) and a divalent cation, such as Ca2+ or Mg2+, as cofactors for its catalytic activity.[2][7] The enzyme facilitates the interconversion of sugar phosphates, thereby linking the PPP with glycolysis.[2][8] There are three known isoforms in humans: TKT, Transketolase-like 1 (TKTL1), and Transketolase-like 2 (TKTL2).[9] The inhibition of transketolase can disrupt the synthesis of ribose-5-phosphate, a precursor for DNA and RNA, and may induce apoptosis in cancer cells, highlighting its therapeutic potential.[1][10]

Signaling Pathway

References

- 1. Identification of novel small-molecule inhibitors for human transketolase by high-throughput screening with fluorescent intensity (FLINT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional structure of transketolase, a thiamine diphosphate dependent enzyme, at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transketolase - Wikipedia [en.wikipedia.org]

- 9. Transketolase_TargetMol [targetmol.com]

- 10. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Transketolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of transketolase (TKT) inhibitors, with a focus on the well-studied antagonist, Oxythiamine. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), making it a critical target for therapeutic intervention in various diseases, including cancer. This document outlines the quantitative analysis of inhibitor potency, detailed experimental protocols for key assays, and visual representations of relevant biochemical pathways and workflows.

Introduction to Transketolase and its Inhibition

Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the non-oxidative branch of the pentose phosphate pathway. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis. By producing pentose sugars for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense, TKT is vital for cell growth and survival.

Inhibition of transketolase is a promising strategy for the development of novel therapeutics, particularly in oncology. Cancer cells often exhibit increased flux through the PPP to support their high proliferation rates. By targeting TKT, it is possible to disrupt the supply of essential precursors for nucleotide synthesis and impair the cell's ability to counteract oxidative stress, ultimately leading to cell cycle arrest and apoptosis.

Oxythiamine, a thiamine antagonist, is a well-characterized inhibitor of transketolase. It acts as a competitive inhibitor by being pyrophosphorylated to oxythiamine pyrophosphate (OTPP), which then binds to the TPP-binding site of the enzyme, rendering it inactive.

Quantitative Analysis of Transketolase Inhibition

The potency of transketolase inhibitors is determined through various in vitro assays that measure their ability to reduce the enzymatic activity of TKT. The most common parameters used to quantify inhibitor efficacy are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The following table summarizes the available quantitative data for the in vitro inhibition of transketolase by Oxythiamine.

| Inhibitor | Target Enzyme | Assay Type | Parameter | Value | Reference |

| Oxythiamine | Rat Liver Transketolase | Biochemical | IC50 | 0.2 µM | [1] |

| Oxythiamine | Yeast Transketolase | Biochemical | IC50 | ~0.03 µM | [1] |

| Oxythiamine | MIA PaCa-2 cells | Cellular (Cytotoxicity) | IC50 | 14.95 µM | [2] |

Another potent and selective transketolase inhibitor is N3'-pyridyl thiamine (N3PT). Its pyrophosphorylated form binds to apo-transketolase with a high affinity, demonstrating a dissociation constant (Kd) of 22 nM[3][4]. In a cellular assay using HCT-116 human colon cancer cells, N3PT exhibited an EC50 of 26 nM[5].

Experimental Protocols

This section provides detailed methodologies for key experiments used in the in vitro characterization of transketolase inhibitors.

Transketolase Activity Assay (Spectrophotometric Method)

This assay measures the activity of transketolase by monitoring the consumption of NADH in a coupled enzymatic reaction.

Materials:

-

Recombinant human transketolase

-

Thiamine pyrophosphate (TPP)

-

Ribose-5-phosphate (R5P)

-

Xylulose-5-phosphate (X5P)

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)

-

Test inhibitor (e.g., Oxythiamine)

Procedure:

-

Prepare a reaction mixture containing assay buffer, TPP, R5P, X5P, TPI, GDH, and NADH.

-

Add the test inhibitor at various concentrations to the reaction mixture.

-

Initiate the reaction by adding recombinant transketolase.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the transketolase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

-

Cultured cells (e.g., HCT-116)

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

Antibody specific for transketolase

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and divide them into aliquots.

-

Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells using lysis buffer and centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble transketolase in each sample by Western blotting using a specific anti-TKT antibody.

-

Quantify the band intensities to generate a melting curve for both the inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to transketolase function and its inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N3PT | N3-pyridyl thiamine | Transketolase | Ambeed.com [ambeed.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

The Herbicidal Potential of Transketolase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKL), a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, has emerged as a promising target for the development of novel herbicides.[1][2][3] Its essential role in plant metabolism, including carbon fixation and the biosynthesis of aromatic amino acids, makes it an attractive point of intervention for weed control.[1][4] This technical guide explores the herbicidal properties associated with the inhibition of transketolase, presenting quantitative data on inhibitor efficacy, detailed experimental protocols for assessing activity, and visualizations of the relevant biochemical pathways. The information is curated from recent scientific literature to provide a comprehensive resource for researchers in the field of herbicide discovery and development.

Introduction: Transketolase as a Herbicidal Target

Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[5] In plants, transketolase plays a critical role in two fundamental metabolic pathways:

-

The Calvin Cycle: Within the chloroplasts, transketolase is essential for the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor in photosynthesis.[6] Inhibition of transketolase in this pathway directly disrupts carbon fixation, leading to a cessation of plant growth.[4]

-

The Pentose Phosphate Pathway (PPP): This pathway is crucial for generating NADPH, which provides reducing power for various biosynthetic processes, and for producing precursors for nucleotide and aromatic amino acid synthesis.[5] By inhibiting transketolase in the PPP, the production of these essential molecules is compromised.[4]

The dual role of transketolase in these vital pathways underscores its potential as an effective herbicide target. A slight reduction in transketolase activity can have dramatic negative effects on plant photosynthesis and the production of essential secondary metabolites.[4]

Quantitative Data on Transketolase Inhibitors

While "Transketolase-IN-3" does not correspond to a specifically identified compound in the reviewed literature, studies on other transketolase inhibitors have demonstrated significant herbicidal activity. The natural phytotoxin α-terthienyl and virtually screened synthetic compounds serve as key examples.

Table 1: Herbicidal Activity of α-Terthienyl

| Plant Species | Effect | Observation |

| Arabidopsis thaliana | Down-regulation of Transketolase (ATTKL1) | > 3-fold decrease in protein expression.[1] |

| Arabidopsis thaliana | Rapid reduction in Transketolase content | Approximately 90% decrease at 0.5 hours post-treatment.[1] |

| Digitaria sanguinalis | Strong herbicidal activity | Bioassay confirmed potent herbicidal effects.[1] |

| Chlamydomonas reinhardtii | Strong herbicidal activity | Bioassay confirmed potent herbicidal effects.[1] |

Table 2: Herbicidal and Fungicidal Activity of Virtually Screened Transketolase Inhibitors

| Compound ID | Target Organism | Activity |

| 4u | Weeds | Potent herbicidal agent.[3] |

| 8h | Weeds | Potent herbicidal agent.[3] |

| 4u | Fungi | Potent, broad-spectrum fungicidal activity.[3] |

| 8h | Fungi | Potent, broad-spectrum fungicidal activity.[3] |

| ZINC12007063 | Weeds | Identified as a novel inhibitor.[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of transketolase inhibition and herbicidal efficacy.

Proteomic Analysis of Herbicide-Treated Plants

This protocol is adapted from studies on the effect of α-terthienyl on Arabidopsis thaliana.[1]

-

Plant Growth and Treatment: Arabidopsis thaliana seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C). At a specific growth stage (e.g., four-leaf stage), seedlings are treated with the test compound (e.g., α-terthienyl solution). Control plants are treated with a mock solution.

-

Protein Extraction: Leaf tissues are harvested at various time points post-treatment. The tissue is ground in liquid nitrogen, and total protein is extracted using a suitable extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors).

-

Two-Dimensional Gel Electrophoresis (2-DE): The extracted proteins are separated by 2-DE. The first dimension is isoelectric focusing (IEF), which separates proteins based on their isoelectric point (pI). The second dimension is SDS-PAGE, which separates proteins based on their molecular weight.

-

Protein Visualization and Analysis: The gels are stained with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain). The protein spot patterns between treated and control samples are compared using image analysis software to identify differentially expressed proteins.

-

Mass Spectrometry (MS) for Protein Identification: Protein spots of interest are excised from the gel, digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide sequences are then used to identify the proteins by searching against a protein database.

Transketolase Activity Assay

This is a general protocol for measuring transketolase activity, which can be adapted for plant extracts.[7][8] The assay is based on a series of coupled enzymatic reactions where the rate of NADH oxidation is proportional to the transketolase activity.

-

Reagent Preparation:

-

Tris-HCl buffer (0.1 M, pH 7.6)

-

Ribose-5-phosphate (15 mM)

-

Thiamine pyrophosphate (TPP) (10 mM)

-

NADH (10 mM)

-

Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TIM) enzyme suspension

-

-

Assay Procedure:

-

In a cuvette, combine the Tris-HCl buffer, ribose-5-phosphate, GDH/TIM suspension, and NADH.

-

Add the plant protein extract (hemolysate in the cited protocol) and TPP. For measuring basal activity without the addition of exogenous TPP, replace the TPP solution with buffer.

-

Incubate the mixture at 37°C for a set period (e.g., 15 minutes).

-

Monitor the decrease in absorbance at 340 nm over time (e.g., for 15 minutes) using a spectrophotometer. The rate of decrease in absorbance is proportional to the transketolase activity.

-

Virtual Screening for Potential Inhibitors

This workflow describes a computational approach to identify novel transketolase inhibitors.[3]

-

Homology Modeling: If the 3D structure of the target transketolase is not available, a homology model is built using the amino acid sequence and a known template structure from a related organism (e.g., using maize transketolase to model Arabidopsis transketolase).

-

Molecular Dynamics Simulation: The homology model is refined and stabilized using molecular dynamics simulations.

-

Virtual Screening: A large library of small molecules (e.g., from the ZINC database) is computationally docked into the active site of the transketolase model. The docking software calculates the binding affinity of each compound.

-

Candidate Selection: Compounds with the best binding affinities and favorable interactions with key residues in the active site are selected as potential inhibitors.

-

In Vitro and In Vivo Testing: The selected candidate compounds are then synthesized and tested for their ability to inhibit transketolase activity in vitro and for their herbicidal activity on whole plants.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental processes provides a clearer understanding of the role of transketolase and the methods used to study its inhibition.

Caption: The role of Transketolase in the Calvin Cycle's regeneration phase.

Caption: Transketolase's central role in the non-oxidative Pentose Phosphate Pathway.

Caption: Workflow for the discovery of transketolase inhibitors via virtual screening.

Conclusion

Transketolase represents a well-validated and promising target for the development of new herbicides. Its inhibition disrupts fundamental metabolic processes in plants, leading to potent herbicidal effects. The methodologies outlined in this guide, from proteomic analysis to in silico screening, provide a robust framework for identifying and characterizing novel transketolase inhibitors. Future research in this area could lead to the development of new classes of herbicides with potentially novel modes of action, contributing to more effective and sustainable weed management strategies.

References

- 1. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Properties of an Engineered Transketolase from Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small decrease of plastid transketolase activity in antisense tobacco transformants has dramatic effects on photosynthesis and phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. Phosphorylation of Arabidopsis transketolase at Ser428 provides a potential paradigm for the metabolic control of chloroplast carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Thiamine Diphosphate in Transketolase Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKT), a ubiquitous enzyme central to cellular metabolism, facilitates the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This catalytic activity is fundamentally dependent on its cofactor, thiamine diphosphate (ThDP), the biologically active form of vitamin B1. As a key player in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle, transketolase is pivotal for the production of NADPH, precursor biosynthesis for nucleotides and aromatic amino acids, and maintaining the balance between glycolytic and pentose phosphate pathways.[1][2][3][4] This technical guide provides an in-depth exploration of the indispensable role of ThDP in the catalytic mechanism of transketolase, detailing the molecular interactions, kinetic parameters, and experimental methodologies crucial for its study. An understanding of this enzyme-cofactor relationship is paramount for research in metabolic disorders, neurology, and oncology, and offers a foundation for the development of novel therapeutic agents.

Introduction to Transketolase and Thiamine Diphosphate

Transketolase (EC 2.2.1.1) is a homodimeric enzyme, with each subunit containing an active site at the interface between the two monomers.[5][6][7][8] The enzyme is composed of three domains of the alpha/beta type.[5][7] Its catalytic function is inextricably linked to the presence of ThDP and a divalent cation, typically Ca2+ or Mg2+, which are non-covalently bound within the active site.[3][8][9]

Thiamine diphosphate, with its reactive thiazolium ring, is the chemical workhorse of the transketolase reaction. The catalytic prowess of ThDP lies in its ability to form a stabilized carbanion, or ylide, at the C2 position of the thiazolium ring.[10][11] This nucleophilic ylide is the key to the cleavage and transfer of the two-carbon unit from the donor substrate.

The Catalytic Mechanism: A Symphony of Molecular Events

The catalytic cycle of transketolase can be dissected into a series of well-defined steps, each orchestrated by the unique chemical properties of ThDP and the specific architecture of the enzyme's active site. The generally accepted mechanism proceeds as follows:

-

Ylide Formation: The catalytic cycle is initiated by the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a highly reactive carbanion known as the ylide.[2][10][11] This deprotonation is facilitated by a conserved glutamate residue (Glu418 in Saccharomyces cerevisiae) within the active site, which acts as a general base.[1] The enzyme forces the ThDP molecule into a "V-conformation," bringing the 4'-amino group of the pyrimidine ring in close proximity to the C2 proton of the thiazolium ring, which aids in this deprotonation.[10]

-

Nucleophilic Attack and C-C Bond Cleavage: The nucleophilic ylide attacks the carbonyl carbon (C2) of the ketose donor substrate, such as xylulose-5-phosphate (X5P).[1][2] This forms a covalent intermediate, α-lactyl-TDP.[12] The subsequent cleavage of the C2-C3 bond of the ketose substrate releases the first product, an aldose (e.g., glyceraldehyde-3-phosphate), and leaves a two-carbon fragment covalently attached to ThDP, forming the central α,β-dihydroxyethyl-thiamin diphosphate (DHEThDP) intermediate, also known as the Breslow intermediate.[1][2][9]

-

Isomerization and Second Substrate Binding: The DHEThDP intermediate exists in equilibrium between its carbanion and enamine forms.[13] The release of the first product allows the second substrate, an aldose acceptor such as ribose-5-phosphate (R5P), to enter the active site.[1]

-

Ketol Transfer and Product Release: The two-carbon fragment is then transferred from the DHEThDP intermediate to the aldose acceptor. This involves a nucleophilic attack from the enamine intermediate onto the carbonyl carbon of the aldose substrate.[14] This forms a new C-C bond and generates a new ketose product (e.g., sedoheptulose-7-phosphate).[1] The release of this second product regenerates the ThDP cofactor, ready to initiate another catalytic cycle.

Visualization of the Transketolase Catalytic Cycle

Caption: The catalytic cycle of transketolase highlighting the key steps involving ThDP.

The Active Site: A Precisely Tuned Environment